LogP Differentiation: Ortho-CF₃ Contributes a +1.02 LogP Increase Over the Des-Trifluoromethyl Analog
The target compound (CAS 1785147-99-0) exhibits a calculated LogP of 2.94, compared to a LogP of approximately 1.92 for the des-trifluoromethyl analog 2-(4-methoxyphenyl)propan-2-ol (CAS 7428-99-1), representing a ΔLogP of +1.02 (a 53% increase in computed logP value) [1]. This differential exceeds the typical LogP contribution of an isolated aromatic CF₃ group (~0.8–0.9 units), consistent with the observation by Glyn et al. (2021) that electron-donating para-substituents on aromatic rings amplify the lipophilicity difference between fluorinated and non-fluorinated matched pairs [2]. Both compounds share an identical TPSA of 29.46 Ų, meaning the lipophilicity gain occurs without any penalty to hydrogen-bonding capacity [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.94 (computed), TPSA = 29.46 Ų |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)propan-2-ol (CAS 7428-99-1): LogP = 1.92 (computed), TPSA = 29.46 Ų |
| Quantified Difference | ΔLogP = +1.02; TPSA identical (ΔTPSA = 0) |
| Conditions | Computational prediction; LogP values from Molbase and Leyan chemical databases |
Why This Matters
A LogP difference of +1.02 translates to approximately a 10-fold increase in predicted membrane permeability coefficient while maintaining identical TPSA, directly impacting compound selection for cell-permeable probe design or CNS-targeted programs.
- [1] Molbase. 2-(4-Methoxyphenyl)propan-2-ol, CAS 7428-99-1. Computed LogP = 1.9226, PSA = 29.46. View Source
- [2] Glyn RJ, et al. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. J Med Chem. 2021;64(14):10246-10259. PMID: 34213355. View Source
